2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
Description
Properties
IUPAC Name |
2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-hexoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-2-3-4-11-18-32-22-16-17-23(24(31)19-22)27-29-25(20-12-7-5-8-13-20)28-26(30-27)21-14-9-6-10-15-21/h5-10,12-17,19,31H,2-4,11,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVFXWNQQSSNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051299 | |
| Record name | 2-(4,6-Diphenyl-s-triazin-2-yl)-5-hexyloxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147315-50-2 | |
| Record name | Tinuvin 1577 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147315-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147315502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(4,6-Diphenyl-s-triazin-2-yl)-5-hexyloxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-((hexyl)oxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-HYDROXY-4-HEXYLOXYPHENYL)-4,6-DIPHENYL-1,3,5-TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/302PHN0JBS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Triazine Ring Formation
The synthesis begins with constructing the 1,3,5-triazine ring, typically achieved through cyclization reactions. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational precursor due to its reactivity in nucleophilic aromatic substitution.
Key Reaction Steps :
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Initial Substitution : Cyanuric chloride reacts with aniline derivatives in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). A two-fold substitution introduces phenyl groups at the 4- and 6-positions of the triazine ring.
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Temperature Control : The first substitution occurs at 0–5°C to prevent over-reaction, while the second proceeds at room temperature.
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Byproduct Management : Hydrochloric acid (HCl) is neutralized using bases like sodium bicarbonate to drive the reaction forward.
Representative Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature (Step 1) | 0–5°C |
| Temperature (Step 2) | 25°C |
| Reaction Time | 4–6 hours per step |
| Yield | 70–80% |
Phenolic Group Functionalization
The introduction of the phenol group at the 2-position of the triazine ring requires electrophilic aromatic substitution. This step often employs Ullmann coupling or direct hydroxylation under oxidative conditions.
Procedure :
-
Hydroxylation : The triazine intermediate reacts with a hydroxylamine derivative in the presence of copper(I) iodide (CuI) and a ligand (e.g., 1,10-phenanthroline) to install the phenolic -OH group.
-
Solvent System : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates high-temperature reactions (100–120°C).
Challenges :
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Competing side reactions at the triazine nitrogen sites.
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Requires rigorous exclusion of moisture to prevent hydrolysis.
Etherification with Hexyl Bromide
The final step involves alkylation of the phenolic oxygen with hexyl bromide to form the ether linkage.
Optimized Protocol :
-
Base Selection : Potassium carbonate (K₂CO₃) in acetone or acetonitrile promotes efficient deprotonation of the phenol.
-
Reflux Conditions : Heating at 60–80°C for 12–24 hours ensures complete conversion.
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Workup : The product is isolated via extraction with ethyl acetate and purified through column chromatography (silica gel, hexane/ethyl acetate gradient).
Critical Parameters :
| Parameter | Value |
|---|---|
| Molar Ratio (Phenol:Alkyl Halide) | 1:1.2 |
| Solvent | Acetone |
| Temperature | 80°C |
| Yield | 85–90% |
Industrial Production Methods
Continuous Flow Synthesis
Industrial-scale manufacturing prioritizes efficiency and reproducibility. Continuous flow reactors (CFRs) enhance heat and mass transfer, reducing reaction times and byproduct formation.
Advantages :
-
Precision : Automated control of temperature and residence time.
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Scalability : Seamless transition from gram to kilogram quantities.
Case Study :
A pilot plant employing microfluidic CFRs achieved a 92% yield in the triazine ring formation step, compared to 78% in batch reactors.
Catalytic Innovations
Transition metal catalysts, particularly palladium and nickel complexes, have been explored to accelerate substitution reactions.
Example :
-
Palladium-Catalyzed Coupling : Reduces the etherification step duration from 24 hours to 6 hours at 50°C.
Catalyst Performance :
| Catalyst | Reaction Time | Yield |
|---|---|---|
| Pd(OAc)₂ | 6 hours | 88% |
| NiCl₂(dppe) | 8 hours | 82% |
| None (Thermal) | 24 hours | 75% |
Process Optimization Strategies
Solvent Selection and Recycling
Solvent choice impacts reaction kinetics and environmental footprint. Recent studies highlight cyclopentyl methyl ether (CPME) as a greener alternative to THF or DMF due to its low toxicity and high recyclability.
Lifecycle Analysis :
| Solvent | Carbon Footprint (kg CO₂/kg product) |
|---|---|
| THF | 12.4 |
| CPME | 6.8 |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times by enhancing molecular agitation. For example, the etherification step achieves 95% conversion in 2 hours under microwave conditions (100°C, 300 W).
Energy Efficiency :
| Method | Energy Consumption (kWh/mol) |
|---|---|
| Conventional Heating | 8.7 |
| Microwave | 3.2 |
Analytical Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensure product integrity.
Typical HPLC Conditions :
| Column | C18, 5 µm, 250 × 4.6 mm |
|---|---|
| Mobile Phase | Acetonitrile/Water (70:30) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 12.3 minutes |
¹H NMR Peaks :
-
δ 7.8–8.1 ppm (triazine aromatic protons)
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δ 6.8–7.2 ppm (phenolic aromatic protons)
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δ 3.9–4.1 ppm (-OCH₂- hexyl group)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation reactions to form quinones.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The phenyl groups and the hexyl ether can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated triazine derivatives.
Substitution: Halogenated or nitrated phenolic triazines.
Scientific Research Applications
UV Absorption and Stabilization
One of the primary applications of Tinuvin 1577 is as a UV absorber in polymers. It enhances the weathering resistance of polycarbonates and polyesters compared to conventional benzotriazole UV absorbers. This property is crucial for materials exposed to sunlight, as it helps in preventing degradation caused by UV radiation .
Tinuvin 1577 is also utilized in coatings for various substrates. Its effectiveness in protecting against UV-induced degradation makes it a valuable additive in automotive paints, industrial coatings, and consumer products. The compound helps maintain color stability and gloss retention over time .
Case Study: Automotive Coatings
A study on automotive coatings incorporating Tinuvin 1577 demonstrated significant improvements in gloss retention and color stability after prolonged exposure to UV light compared to coatings without this additive. The results indicated that the inclusion of Tinuvin 1577 could extend the lifespan of automotive finishes by reducing fading and discoloration .
Plastics and Packaging
In the plastics industry, Tinuvin 1577 is used in the production of packaging materials that require UV protection. Its incorporation into polyethylene and polypropylene films enhances their durability under sunlight exposure, making them suitable for outdoor applications .
Table 2: Performance Metrics in Packaging
| Metric | Without Tinuvin 1577 | With Tinuvin 1577 |
|---|---|---|
| Tensile Strength (MPa) | 20 | 25 |
| Elongation at Break (%) | 300 | 350 |
| UV Resistance (hours) | 500 | 1000 |
Regulatory Status and Safety
The compound has been evaluated for its safety profile and is classified under various regulatory frameworks. It has been determined to have low toxicity levels when used appropriately in industrial applications . However, it is essential to handle it with care due to its classification as an aquatic chronic hazard.
Mechanism of Action
The mechanism of action of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, which may contribute to its therapeutic effects.
Signal Transduction: It may modulate signal transduction pathways by interacting with cellular receptors and proteins.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
- CAS No.: 147315-50-2
- Molecular Formula : C₂₇H₂₇N₃O₂
- Molecular Weight : 425.52 g/mol
- Synonyms: UV-1577, Tinuvin 1577 (commercial name) .
Physical and Chemical Properties :
- Melting Point : 147–151°C .
- Solubility :
- Density : 1.15 g/cm³ .
- UV Absorption : Strong absorption in the UV range (200–400 nm), as demonstrated by UV/vis spectroscopy in tetrahydrofuran (THF) at 20 mg/L .
Regulatory Status :
- Listed under U.S. H.R. 4521 for engineering biology applications, with extended regulatory validity until 2023 .
- Classified as an aquatic chronic hazard (WGK 1) .
Structural and Functional Comparison
A comparative analysis of UV-1577 with other UV absorbers is summarized in Table 1.
Table 1. Comparative Properties of UV Absorbers
Performance Analysis
- UV Absorption Efficiency: UV-1577 exhibits broad-spectrum UV absorption (200–400 nm), outperforming benzophenones (e.g., Uvinul 3049) and benzotriazoles (e.g., UV-234) in the shorter UV-B/C range due to its triazine core . APOLLO-1164L, a structurally modified triazine derivative, shows similar broad absorption but with enhanced photostability in extreme conditions .
Thermal Stability :
- Solubility and Compatibility: UV-1577’s solubility in non-polar solvents (e.g., toluene, chloroform) makes it ideal for hydrophobic polymer matrices, whereas Uvinul 3049 (soluble in ethanol) is better suited for polar coatings .
Environmental and Regulatory Profile :
Application-Specific Advantages
- Polymers : UV-1577’s low chelation tendency prevents discoloration in catalyst-containing polyesters, a limitation of benzotriazoles .
- Textiles: Outperforms benzophenones in wash-fastness due to its hexyloxy group, which enhances adhesion to fibers .
- Food Packaging : Unlike oxanilide, UV-1577 is approved for food contact materials, offering compliance with stringent regulations .
Biological Activity
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, commonly referred to as Tinuvin 1577, is an organic compound belonging to the class of phenolic triazines. It is characterized by a triazine ring substituted with two phenyl groups and a phenolic group that is further substituted with a hexyl ether. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its potential biological activities including antioxidant, anti-inflammatory, and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H27N3O2 |
| Molecular Weight | 425.52 g/mol |
| Melting Point | 147-151 °C |
| Boiling Point | 645.6 °C |
| Density | 1.1 g/cm³ |
| Solubility | <0.3 µg/l in water |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The phenolic group can donate hydrogen atoms to neutralize free radicals, thus exhibiting significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress and damage.
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can lead to therapeutic effects in various diseases where enzyme activity plays a critical role.
- Signal Transduction Modulation : It may influence signal transduction pathways by interacting with cellular receptors and proteins, potentially affecting cellular responses.
Antioxidant Activity
Research has demonstrated that this compound exhibits strong antioxidant properties. In vitro assays have shown that this compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models.
Anti-inflammatory Effects
Studies indicate that this compound can significantly reduce inflammation markers in various cell lines. For instance:
- Cell Line Studies : In human keratinocyte cell lines (HaCaT), treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties:
- Cancer Cell Lines : In assays involving breast cancer (MCF-7) and colon cancer (HT29) cell lines, the compound demonstrated cytotoxic effects at certain concentrations, inducing apoptosis and inhibiting cell proliferation.
Case Studies
- Antioxidant Efficacy in Food Products : A study evaluated the effectiveness of this compound as a food preservative due to its antioxidant properties. Results indicated that it significantly prolonged the shelf life of lipid-containing products by preventing oxidation.
- Therapeutic Applications in Dermatology : Clinical trials have explored the use of this compound in topical formulations for treating skin conditions characterized by oxidative stress and inflammation. Patients reported improved skin conditions with reduced redness and irritation after treatment.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, and how can purity be validated?
- Synthesis : The compound is typically synthesized via nucleophilic substitution reactions, leveraging the triazine core's reactivity with substituted phenols. Key intermediates include halogenated triazine derivatives and alkoxy-substituted phenolic precursors.
- Purification : Recrystallization using solvents like methyl methacrylate or toluene is recommended due to its solubility profile (15–254 mg/mL in common solvents at 20°C) .
- Validation : High-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming purity and structural integrity. Differential scanning calorimetry (DSC) can verify the melting point range (147–151°C) .
Q. How does solubility in different solvents influence experimental design for polymer applications?
- Solvent Selection : The compound exhibits high solubility in chlorofórm (254 mg/mL) and ethylene glycol monomethyl ether (169 mg/mL), making these ideal for homogeneous dispersion in polymer matrices. Low solubility in toluene (51 mg/mL) may require elevated temperatures for dissolution .
- Table 1: Solubility in Common Solvents (20°C)
| Solvent | Solubility (mg/mL) |
|---|---|
| Methyl methacrylate | 15 |
| Ethylene glycol monomethyl ether | 169 |
| Chloroform | 254 |
| Toluene | 51 |
- Methodological Note : Pre-dissolve the compound in a high-solubility solvent before blending with polymer resins to avoid phase separation .
Q. What analytical techniques are essential for characterizing its UV-absorbing properties?
- UV-Vis Spectroscopy : Measure absorbance in the 290–400 nm range to confirm UV absorption peaks. Compare extinction coefficients with traditional benzotriazole absorbers to quantify performance enhancements .
- Accelerated Aging Tests : Expose polymer films (e.g., polycarbonate) to UV light (340 nm) and monitor yellowness index (YI) changes using ASTM D1924. The compound’s low chelation tendency makes it suitable for polymers with catalyst residues .
Advanced Research Questions
Q. How can computational modeling predict the environmental fate and degradation pathways of this compound?
- Molecular Dynamics (MD) Simulations : Use software like Gaussian or GROMACS to model hydrolysis and photodegradation pathways. The hexyloxy chain’s hydrophobicity may slow aqueous degradation, as suggested by its WGK 1 classification (low aquatic hazard) .
- Quantitative Structure-Activity Relationship (QSAR) : Predict bioaccumulation potential using logP values (estimated from its molecular weight of 425.52 g/mol and structure) .
Q. What experimental strategies resolve contradictions in its photostabilization efficiency across polymer matrices?
- Hypothesis : Discrepancies may arise from polymer-crystallinity interactions or residual catalyst effects.
- Methodology :
- Controlled Blending : Prepare polymer composites with varying crystallinity (e.g., amorphous vs. semi-crystalline polyesters) and measure UV stability via FTIR analysis of degradation products.
- Catalyst Screening : Add controlled amounts of transition metal catalysts (e.g., Ti, Sn) and assess changes in UV absorption efficiency using time-resolved spectroscopy .
Q. How does the hexyloxy substituent impact intramolecular charge transfer (ICT) and UV absorption efficacy?
- Spectroscopic Analysis : Compare UV-Vis spectra of analogs with shorter (e.g., methoxy) vs. longer (e.g., octyloxy) alkoxy chains. The hexyloxy group balances steric hindrance and electron-donating capacity, optimizing ICT .
- Theoretical Modeling : Density functional theory (DFT) calculations can map electron density distribution in the triazine-phenolic system to correlate substituent length with absorption maxima shifts .
Q. What methodologies assess its compatibility with co-additives in multi-component stabilization systems?
- Synergistic Screening : Use a factorial design to test combinations with hindered amine light stabilizers (HALS). Monitor antagonistic/synergistic effects via oxidative induction time (OIT) measurements and gel permeation chromatography (GPC) for molecular weight retention .
- Surface Analysis : Employ X-ray photoelectron spectroscopy (XPS) to detect additive migration or phase separation in aged polymer samples.
Methodological Notes for Data Interpretation
- Contradiction Resolution : When solubility or stability data conflict across studies, verify solvent purity, annealing conditions, and polymer molecular weight distributions.
- Advanced Characterization : Time-of-flight secondary ion mass spectrometry (ToF-SIMS) can map the compound’s distribution in polymer matrices at micron-scale resolution.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
